2-[(3-Phenoxyphenyl)methylidene]propanedinitrile
CAS No.: 77103-01-6
Cat. No.: VC21433108
Molecular Formula: C16H10N2O
Molecular Weight: 246.26g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77103-01-6 |
|---|---|
| Molecular Formula | C16H10N2O |
| Molecular Weight | 246.26g/mol |
| IUPAC Name | 2-[(3-phenoxyphenyl)methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C16H10N2O/c17-11-14(12-18)9-13-5-4-8-16(10-13)19-15-6-2-1-3-7-15/h1-10H |
| Standard InChI Key | ZCCNLVKFRGRFFQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C#N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C#N |
Introduction
2-[(3-Phenoxyphenyl)methylidene]propanedinitrile is an organic compound with significant relevance in various scientific fields, particularly in medicinal chemistry and organic synthesis. It is characterized by its complex structure, which incorporates a phenoxy group and a malononitrile moiety. This compound is notable for its potential applications due to its versatile chemical properties.
Synthesis Methods
The synthesis of 2-[(3-Phenoxyphenyl)methylidene]propanedinitrile typically involves reactions between phenolic compounds and malononitrile derivatives. These reactions can be tailored to produce the desired compound with high purity and yield.
Chemical Reactions
This compound participates in several chemical reactions, which are significant for modifying its properties and expanding its utility in synthetic chemistry. These reactions can involve nucleophilic additions, cycloadditions, and other transformations typical of nitriles and aromatic compounds.
Biological Interactions
While detailed biological interactions are not fully elucidated, the compound's structure suggests potential for interaction with various biological targets. Further research is needed to fully understand its biological activity and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume